molecular formula C19H20N2O2 B3951542 2-methyl-N-(4-pyridin-2-ylbutyl)-1-benzofuran-5-carboxamide

2-methyl-N-(4-pyridin-2-ylbutyl)-1-benzofuran-5-carboxamide

Cat. No. B3951542
M. Wt: 308.4 g/mol
InChI Key: UPBWFMFGQUMAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(4-pyridin-2-ylbutyl)-1-benzofuran-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as PNU-282987 and is a selective agonist for α7 nicotinic acetylcholine receptors.

Mechanism of Action

PNU-282987 is a selective agonist for α7 nicotinic acetylcholine receptors. These receptors are located in the central nervous system and play a critical role in cognitive function, learning, and memory. Activation of α7 nicotinic acetylcholine receptors by PNU-282987 leads to an increase in the release of neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory formation.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have a range of biochemical and physiological effects. It can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, PNU-282987 can reduce inflammation and oxidative stress, which are associated with neurodegenerative diseases. It has also been shown to have analgesic effects and can reduce pain in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of PNU-282987 is its selectivity for α7 nicotinic acetylcholine receptors. This selectivity allows for more precise targeting of these receptors, which can lead to fewer side effects and improved therapeutic outcomes. However, one of the limitations of PNU-282987 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on PNU-282987. One area of focus is the potential use of PNU-282987 in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in investigating the use of PNU-282987 in treating psychiatric disorders, such as schizophrenia and depression. Finally, there is potential for further research on the biochemical and physiological effects of PNU-282987, particularly in relation to its anti-inflammatory and analgesic effects.
Conclusion:
In conclusion, PNU-282987 is a chemical compound with significant potential for therapeutic applications. Its selectivity for α7 nicotinic acetylcholine receptors makes it a promising candidate for treating a range of neurological and psychiatric disorders. Further research is needed to fully understand the biochemical and physiological effects of PNU-282987 and its potential for future therapeutic applications.

Scientific Research Applications

PNU-282987 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, PNU-282987 has been investigated for its potential in treating psychiatric disorders, such as schizophrenia and depression. It has also been studied for its potential in treating inflammatory bowel disease and chronic pain.

properties

IUPAC Name

2-methyl-N-(4-pyridin-2-ylbutyl)-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-12-16-13-15(8-9-18(16)23-14)19(22)21-11-5-3-7-17-6-2-4-10-20-17/h2,4,6,8-10,12-13H,3,5,7,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBWFMFGQUMAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)NCCCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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